Ethyl 3-cyclohexylpropenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-cyclohexylpropenoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-cyclohexylpropenoate can be synthesized through the esterification of 3-cyclohexylpropenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of catalysts such as anion exchange resins can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyclohexylpropenoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 3-cyclohexylpropenoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 3-cyclohexylpropenoic acid and ethanol.
Reduction: 3-cyclohexylpropenol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-cyclohexylpropenoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-cyclohexylpropenoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release its active components, which can then interact with biological pathways. The cyclohexyl group may contribute to its binding affinity with specific enzymes or receptors, influencing its biological activity .
Comparison with Similar Compounds
Ethyl 3-cyclohexylpropenoate can be compared with other esters such as ethyl acetate, ethyl propanoate, and ethyl benzoate. While these compounds share similar ester functionalities, this compound is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other esters may not be suitable .
List of Similar Compounds
- Ethyl acetate
- Ethyl propanoate
- Ethyl benzoate
- Methyl butyrate
Properties
Molecular Formula |
C11H18O2 |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
ethyl 3-cyclohexylprop-2-enoate |
InChI |
InChI=1S/C11H18O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h8-10H,2-7H2,1H3 |
InChI Key |
SLGCKLRNFQEFEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.